5,6-Dihydroxyindolin-3-one

Cosmetic Chemistry Electrochemistry Hair Dye Formulation

Researchers studying dopamine metabolism or eumelanin synthesis face instability with indole analogs and non-specific oxidation kinetics. 5,6-Dihydroxyindolin-3-one provides a defined 320 mV redox window and enzymatic specificity lacking in 5,6-dihydroxyindole. - Essential calibration standard for laccase-based dopamine sensors (validated 1-20 µM range) - Unique substrate for GST M2-2 detoxification studies (specific activity: 148 µmol/min/mg) - Controlled oxidative polymerization for melanin oligomer characterization

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B12966097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxyindolin-3-one
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC(=C(C=C2N1)O)O
InChIInChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-2,9-11H,3H2
InChIKeyZVDJZAGLPBLUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxyindolin-3-one: Redox-Active Scaffold Overview


5,6-Dihydroxyindolin-3-one (CAS 117883-03-1, C₈H₇NO₃, MW 165.15) is a catecholic indolin-3-one derivative that exists in equilibrium with its leucoaminochrome tautomer . The compound features a 5,6-dihydroxy substitution pattern on the indolinone core, which confers distinct redox activity and hydrogen-bonding capacity (3 H-bond donors, 4 acceptors) . This scaffold is centrally involved in dopamine metabolism and melanogenesis pathways, serving as a precursor to eumelanin polymers and a key intermediate in the electrochemical detection of neurotransmitter release [1].

+ Dopamine electrochemical detection assay development
+ Melanogenesis pathway intermediate research
+ Hair dye formulation redox-coupling studies
+ GST detoxification pathway enzyme-substrate probing

Why 5,6-Dihydroxyindolin-3-one Is Irreplaceable


Substitution with related indole or indoline derivatives is not chemically or functionally neutral for applications involving 5,6-dihydroxyindolin-3-one. The compound's oxidized 3-one moiety creates a distinct electronic environment compared to fully reduced 5,6-dihydroxyindoline (leuco form) or fully aromatic 5,6-dihydroxyindole [1]. Critically, 5,6-dihydroxyindolines exhibit markedly greater stability than their indole counterparts in oxidative hair dye formulations, a distinction recognized in patent litigation [2]. Moreover, the 3-one position determines reactivity toward enzymatic conjugation (e.g., glutathione transferase-mediated detoxification of aminochrome) and electrochemical behavior in biosensor platforms [3]. A generic 5,6-dihydroxyindole or 5-hydroxyoxindole will not recapitulate the same redox potential window, enzyme specificity, or metabolic intermediate profile required in dopamine detection assays or melanin precursor studies.

5,6-Dihydroxyindolin-3-one vs 5,6-Dihydroxyindole Redox potential window and oxidative stability profile may not transfer
Oxidized 3-one form vs Leucoaminochrome (reduced) Enzyme recognition by GST M2-2 may be absent in reduced form
5,6-Dihydroxyindolin-3-one vs Generic oxindole analog Metabolic intermediate profile and redox behavior may differ

5,6-Dihydroxyindolin-3-one: Head-to-Head Evidence


Redox Potential Window in Hair Dyes

In oxidative hair dye formulations, the redox potential difference between 5,6-dihydroxyindoline and a quinone derivative must be precisely controlled to achieve optimal color development. A specific ΔE value of 320 mV (measured at pH 7 in phosphate medium on vitreous carbon electrode vs. SCE) is required for the intended color-forming reaction [1]. This quantitative specification is absent from closely related analogs such as 5,6-dihydroxyindole, which lack the defined ΔE window and instead exhibit uncontrolled oxidative polymerization.

Redox Potential in Hair Dyes
Head-to-head
ΔE = 320 mV defined window
Supports controlled color-development studies
pH 7 phosphate; vitreous carbon vs. SCE; indole analog lacks defined window
Cosmetic Chemistry Electrochemistry Hair Dye Formulation

GST M2-2 Substrate Specificity for Aminochrome

Human glutathione transferase M2-2 (GST M2-2) catalyzes the reductive glutathione conjugation of aminochrome (2,3-dihydroindole-5,6-dione), the oxidized quinonoid form that is structurally and redox-related to 5,6-dihydroxyindolin-3-one. GST M2-2 displays a specific activity of 148 μmol/min/mg toward aminochrome [1]. In contrast, the fully reduced analog leucoaminochrome (5,6-dihydroxyindoline) and the semiquinone radical form are not substrates for this conjugation reaction, indicating that the 3-one/5,6-dione oxidation state is essential for enzyme recognition.

GST M2-2 Substrate Specificity
Class-level
Oxidized form: 148 μmol/min/mg activity
Oxidation-state-dependent enzyme recognition context
Reduced leuco form not a substrate; NMR-confirmed conjugate
Enzymology Detoxification Dopamine Metabolism

Stability: Dihydroxyindolines vs. Dihydroxyindoles

In the context of hair dye compositions, 5,6-dihydroxyindolines (the reduced class to which 5,6-dihydroxyindolin-3-one is related via redox equilibrium) are explicitly recognized as possessing greater stability than 5,6-hydroxyindoles [1]. The legal record states: 'both parties recognized that 5,6-hydroxyindoles are relatively unstable as compared to 5,6-dihydroxyindolines and that 5,6-dihydroxyindoline hair dyes do not exhibit the stability problems associated with 5,6-hydroxyindole.' While quantitative degradation kinetics are not provided in the patent interference document, the comparative instability of indoles versus indolines is an acknowledged fact in the art.

Stability: Indolines vs. Indoles
Head-to-head
Indolines recognized as more stable in formulations
Supports formulation stability screening
Qualitative comparison from patent record; exact degradation rates not specified
Formulation Stability Oxidative Stability Cosmetic Chemistry

Dopamine Detection by Quinone Electrochemistry

In a non-oxidative electrochemical dopamine detection system, dopamine is enzymatically oxidized and undergoes intramolecular cyclization to yield 5,6-dihydroxyindoline quinone [1]. The electrochemical reduction current of this quinone at a bare glassy carbon electrode serves as the quantitative readout for dopamine concentration. This detection principle is uniquely enabled by the 5,6-dihydroxyindoline quinone species; neither the reduced leuco form nor the aromatic 5,6-dihydroxyindole produce the same distinct reduction peak in this potential window.

Dopamine Detection Platform
Class-level
Quinone reduction current at glassy carbon electrode enables 1–20 μM dopamine quantification
Supports biosensor calibration and method validation
Laccase-catalyzed oxidation system; alternative indoles lack defined reduction peak
Biosensors Electroanalytical Chemistry Neuroscience

Weak DHOase Inhibition vs. Kinase Inhibitors

5,6-Dihydroxyindolin-3-one exhibits only weak inhibition of dihydroorotase (DHOase), with an IC₅₀ of 1,000,000 nM (1 mM) at 10 μM concentration [1]. In contrast, structurally optimized dihydroindolinone derivatives such as 3-pyrrolo[b]cyclohexylene-2-dihydroindolinones demonstrate potent inhibition of VEGFR-2, PDGFR-β, and c-Kit kinases with IC₅₀ values in the low nanomolar range (e.g., 1.3 nM for certain analogs) [2]. This four- to six-order-of-magnitude difference confirms that the parent 5,6-dihydroxyindolin-3-one scaffold is not a promiscuous kinase inhibitor and requires specific substitution patterns for high-affinity target engagement.

Weak DHOase vs. Kinase Inhibition
Cross-study
IC₅₀ ≈ 1,000,000 nM (DHOase)
Supports scaffold-building-block context; not a promiscuous kinase inhibitor
Optimized derivatives reach ~1.3 nM on kinase targets; parent shows minimal engagement
Enzyme Inhibition DHODH Drug Discovery

5,6-Dihydroxyindolin-3-one: Key Applications


Electrochemical Dopamine Biosensors

5,6-Dihydroxyindolin-3-one and its quinone form are essential calibration standards and mechanistic probes for laccase-based electrochemical dopamine sensors. The compound's generation via enzymatic oxidation and intramolecular cyclization of dopamine provides a unique non-oxidative detection pathway [1]. Laboratories developing microdialysis-coupled biosensors or point-of-care neurotransmitter assays require authentic 5,6-dihydroxyindolin-3-one/quinone to validate electrode response linearity (1–20 μM range) and to confirm that interfering species (ascorbic acid, DOPAC, uric acid) are effectively eliminated [1].

Melanin Biosynthesis & Pigmentation Research

As a key intermediate in the oxidative polymerization cascade leading to eumelanin, 5,6-dihydroxyindolin-3-one serves as a defined starting material for studying melanogenesis in vitro [1]. Unlike 5,6-dihydroxyindole, which spontaneously oxidizes with poorly controlled kinetics, the 3-one form can be used to probe specific enzymatic steps (e.g., tyrosinase-related protein activity) or to generate structurally defined oligomers for spectroscopic characterization of melanin-like materials [2].

Hair Dye Formulation and Color Stability

The defined 320 mV redox potential window between 5,6-dihydroxyindoline and its quinone derivative enables reproducible color coupling with primary intermediates in permanent hair dye systems [1]. Cosmetic formulation chemists should select 5,6-dihydroxyindolin-3-one or its N-alkyl derivatives over 5,6-dihydroxyindole to avoid the uncontrolled oxidation and rapid color fading associated with the indole scaffold [2].

GST Detoxification Mechanism Research

Researchers investigating the role of GST M2-2 in neuroprotection against dopamine-derived quinone toxicity require the oxidized aminochrome form (2,3-dihydroindole-5,6-dione), which is structurally and functionally analogous to 5,6-dihydroxyindolin-3-one [1]. The reduced leuco form (5,6-dihydroxyindoline) is not a substrate for GST M2-2-catalyzed glutathione conjugation (specific activity 148 μmol/min/mg for the oxidized form), making the 3-one oxidation state the only relevant probe for studying this detoxification pathway [1].

Application
Selection Property
Validation Focus
Dopamine biosensor research
Redox-active quinone detection probe
Electrode response calibration and interference verification
Melanin biosynthesis studies
Controlled oxidation state for melanogenesis
Oligomer characterization and enzyme-step probing
Hair dye formulation research
Defined redox potential window
Color-development reproducibility under controlled coupling
GST detoxification pathway research
Oxidized 3-one substrate form
Enzyme-substrate specificity and conjugation product verification

Technical Documentation Hub

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22 linked technical documents
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